{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(2,3-dihydro-1H-indol-1-yl)methanone
Overview
Description
{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a bromo-nitro-pyrazole moiety and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions One common route includes the initial formation of the 4-bromo-3-nitro-1H-pyrazole intermediate, which is then coupled with a benzyl halide derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromo group can be substituted with other nucleophiles.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromo group can yield various substituted pyrazole derivatives.
Scientific Research Applications
{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(2,3-dihydro-1H-indol-1-yl)methanone
- {3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(2,3-dihydro-1H-pyrrol-1-yl)methanone
Uniqueness
{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(2,3-dihydro-1H-indol-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-[(4-bromo-3-nitropyrazol-1-yl)methyl]phenyl]-(2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O3/c20-16-12-22(21-18(16)24(26)27)11-13-4-3-6-15(10-13)19(25)23-9-8-14-5-1-2-7-17(14)23/h1-7,10,12H,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOPZBGNGPBBJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC(=C3)CN4C=C(C(=N4)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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